REACTION_CXSMILES
|
FC1C(OC(=O)CCC[CH2:13][CH2:14][N:15]2C(=O)C=CC2=O)=C(F)C(F)=C(F)C=1F.[C:27](=O)([O:35][C:36]1[CH:41]=CC=CN=1)[O:28][C:29]1[CH:34]=CC=CN=1>C(Cl)Cl>[NH2:15][CH2:14][CH2:13][CH:27]([O:28][CH2:29][CH3:34])[O:35][CH2:36][CH3:41]
|
Name
|
|
Quantity
|
924 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1OC(CCCCCN1C(C=CC1=O)=O)=O)F)F)F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=O
|
Name
|
4-dimethylpyridine
|
Quantity
|
402 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product precipitated in ether (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 4° C. the crude amide of formula 3
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
precipitated twice from methylene chloride by addition of ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |